![molecular formula C₁₅H₁₅N₃O₄ B1145385 N-[2-(2,6-二氧代哌啶-3-基)-1-氧代-3H-异吲哚-4-基]乙酰胺 CAS No. 1421593-80-7](/img/structure/B1145385.png)
N-[2-(2,6-二氧代哌啶-3-基)-1-氧代-3H-异吲哚-4-基]乙酰胺
描述
“N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a compound that has been used in the synthesis of various derivatives . It is often used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The compound is also known to be an E3 ligase ligand-linker conjugate used in PROTAC dTAG-13 as a degrader of FKBP12 F36V and BET .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline . Further reactions of substitution, click reaction, and addition reaction are involved in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19 (29)14-33-17-9-7-8-15-20 (17)23 (32)27 (22 (15)31)16-10-11-18 (28)26-21 (16)30;3-2 (4,5)1 (6)7/h7-9,16H,1-6,10-14,24H2, (H,25,29) (H,26,28,30); (H,6,7)
.
Chemical Reactions Analysis
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is involved in several chemical reactions. For instance, it reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .
Physical And Chemical Properties Analysis
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a solid at room temperature . Its molecular weight is 572.54 . The compound should be stored in an inert atmosphere at room temperature .
科学研究应用
Treatment of Multiple Myeloma and Anemia
N-acetyl-Lenalidomide is used to treat multiple myeloma and anemia in low to intermediate risk myelodysplastic syndrome . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .
Treatment of Lymphoma
N-acetyl-Lenalidomide is approved by the FDA and EU for the treatment of mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients .
Anti-Angiogenic Properties
N-acetyl-Lenalidomide has potent anti-angiogenic properties . This means it can inhibit the growth of new blood vessels, which is a critical process in the growth and metastasis of tumors.
Anti-Inflammatory Properties
N-acetyl-Lenalidomide also has anti-inflammatory properties . This makes it potentially useful in conditions characterized by inflammation.
Conjugation with Cyclic Peptides
Research has shown that incorporating a N-acetyl-Lenalidomide fragment into designed cyclic peptide molecules can enhance their biological potency . The conjugated molecules demonstrated superior antitumor activity compared to either a single cyclopeptide or N-acetyl-Lenalidomide alone .
Use in CAR T Cell Therapy
N-acetyl-Lenalidomide has been used to develop ON and OFF switches for CAR T cells . This allows for more precise control over these powerful immune cells, potentially improving the safety and efficacy of CAR T cell therapies.
作用机制
Target of Action
N-acetyl-Lenalidomide, a derivative of Lenalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation and turnover .
Mode of Action
N-acetyl-Lenalidomide interacts with its target, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of the compound . It promotes malignant cell death and enhances host immunity .
Biochemical Pathways
It’s known that the compound affects both cellular and humoral limbs of the immune system . It also exhibits anti-angiogenic properties, inhibiting angiogenic growth factors released by tumor cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The interaction of N-acetyl-Lenalidomide with cereblon leads to the degradation of specific ‘neosubstrates’, which are crucial for the survival of certain cancer cells . This results in the death of these cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .
Action Environment
Renal function is the only known environmental factor significantly affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, mild hepatic impairment, or drug–drug interactions .
安全和危害
未来方向
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” has potential applications in the field of medicinal chemistry, particularly in the development of targeted protein degradation technology (PROTAC) . It can be used to degrade disease-implicated proteins by using the endogenous quality control mechanisms of a cell .
属性
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSAVPLRWRWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1421593-80-7 | |
Record name | N-Acetyl-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。